molecular formula C7H14F3N B13329328 1,1,1-Trifluoro-4-methylhexan-2-amine

1,1,1-Trifluoro-4-methylhexan-2-amine

Cat. No.: B13329328
M. Wt: 169.19 g/mol
InChI Key: WOYOLWDMXCMTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-4-methylhexan-2-amine is a fluorinated amine compound with the molecular formula C7H14F3N It is characterized by the presence of three fluorine atoms attached to the first carbon atom and a methyl group attached to the fourth carbon atom in the hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-methylhexan-2-amine typically involves the introduction of trifluoromethyl groups into the hexane chain. One common method is the reaction of 4-methylhexan-2-one with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-methylhexan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl alcohols or amines.

    Substitution: Formation of azides or methoxy derivatives.

Scientific Research Applications

1,1,1-Trifluoro-4-methylhexan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry and agrochemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methylhexan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,1,1-Trifluoro-4-methylhexan-2-amine can be compared with other similar compounds, such as:

    Trifluoromethylamine: Contains a trifluoromethyl group attached to an amine, but with a different carbon chain structure.

    Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, used in various chemical reactions and applications.

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H14F3N

Molecular Weight

169.19 g/mol

IUPAC Name

1,1,1-trifluoro-4-methylhexan-2-amine

InChI

InChI=1S/C7H14F3N/c1-3-5(2)4-6(11)7(8,9)10/h5-6H,3-4,11H2,1-2H3

InChI Key

WOYOLWDMXCMTMW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.